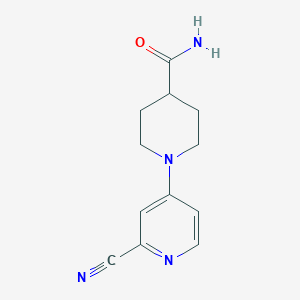![molecular formula C14H17Cl2NO4 B7555531 2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid](/img/structure/B7555531.png)
2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid, commonly known as Fenamates, is a class of non-steroidal anti-inflammatory drugs (NSAIDs). Fenamates have been used as a therapeutic agent for the treatment of various inflammatory conditions such as arthritis, gout, and musculoskeletal pain.
Mécanisme D'action
Fenamates inhibit the activity of COX and LOX enzymes by binding to their active sites. This prevents the conversion of arachidonic acid into prostaglandins and leukotrienes, thereby reducing inflammation. Fenamates also inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in the inflammatory response.
Biochemical and Physiological Effects:
Fenamates have been shown to have anti-inflammatory, analgesic, and antipyretic effects. They reduce pain and fever by inhibiting the production of prostaglandins, which are involved in the transmission of pain signals and the regulation of body temperature. Fenamates also have a mild sedative effect, which can help to alleviate anxiety and promote sleep.
Avantages Et Limitations Des Expériences En Laboratoire
Fenamates are widely used in laboratory experiments due to their anti-inflammatory properties. They are relatively easy to synthesize and are readily available. However, Fenamates can be toxic at high doses, and caution should be exercised when handling them. Additionally, Fenamates may interfere with other biochemical pathways, which can complicate experimental results.
Orientations Futures
There are several future directions for the research on Fenamates. One area of interest is the development of more potent and selective Fenamates that target specific COX and LOX isoforms. Another area of interest is the investigation of the potential use of Fenamates in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, the development of Fenamates with improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity, would be of great interest.
Méthodes De Synthèse
The synthesis of Fenamates involves the reaction of 2,4-dichlorobenzoyl chloride with 3-aminopropionic acid, followed by the reaction of the resulting intermediate with 4-methoxybutyric acid. This reaction yields 2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid.
Applications De Recherche Scientifique
Fenamates have been widely used in scientific research for their anti-inflammatory properties. They have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in the inflammatory response. Fenamates have also been shown to inhibit the activity of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another group of lipid compounds that contribute to inflammation.
Propriétés
IUPAC Name |
2-[3-(2,4-dichlorophenyl)propanoylamino]-4-methoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-21-7-6-12(14(19)20)17-13(18)5-3-9-2-4-10(15)8-11(9)16/h2,4,8,12H,3,5-7H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHXZXAZNIHPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C(=O)O)NC(=O)CCC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Methylmorpholin-4-yl)methyl]pyridin-2-amine](/img/structure/B7555454.png)
![N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine](/img/structure/B7555455.png)
![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7555459.png)
![3-[(2-amino-4-methoxybutanoyl)amino]-N,4-dimethylbenzamide](/img/structure/B7555467.png)




![4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid](/img/structure/B7555502.png)
![4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid](/img/structure/B7555512.png)
![2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid](/img/structure/B7555535.png)
![2-[2-[(4-Chlorobenzoyl)amino]phenyl]acetic acid](/img/structure/B7555541.png)
